Cyclohexyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Cyclohexyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a cyclohexyl group, a difluoromethoxyphenyl group, and a dihydropyrimido[1,2-a]benzimidazole core. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multiple steps, including the formation of the dihydropyrimido[1,2-a]benzimidazole core and the subsequent attachment of the cyclohexyl and difluoromethoxyphenyl groups. Common synthetic routes may involve the use of α-(difluoromethoxy)ketones as versatile building blocks .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions, may be employed .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can lead to a variety of substituted products.
Scientific Research Applications
Cyclohexyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Cyclohexyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethoxylated nitrogen-containing heterocycles, such as pyrazoles, isoxazoles, and pyrimidines .
Uniqueness
Cyclohexyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the difluoromethoxy group, in particular, imparts distinct physicochemical properties and biological activities compared to other similar compounds .
Properties
Molecular Formula |
C25H25F2N3O3 |
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Molecular Weight |
453.5 g/mol |
IUPAC Name |
cyclohexyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C25H25F2N3O3/c1-15-21(23(31)32-16-9-3-2-4-10-16)22(17-11-5-8-14-20(17)33-24(26)27)30-19-13-7-6-12-18(19)29-25(30)28-15/h5-8,11-14,16,22,24H,2-4,9-10H2,1H3,(H,28,29) |
InChI Key |
QIAQQBYNGZLWAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=CC=C4OC(F)F)C(=O)OC5CCCCC5 |
Origin of Product |
United States |
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